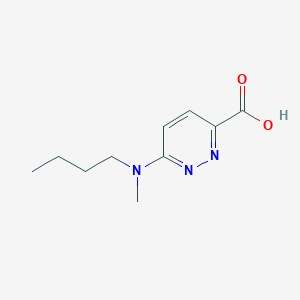

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-[butyl(methyl)amino]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-4-7-13(2)9-6-5-8(10(14)15)11-12-9/h5-6H,3-4,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIYPAICXLCPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Core Pyridazine Functionalization

The synthesis generally begins with a suitably substituted pyridazine precursor, often 3-chloropyridazine or 3-amino-6-chloropyridazine derivatives, which allow further substitution at the 6-position.

Preparation of 6-chloropyridazine-3-carboxylic acid : This intermediate can be prepared by chlorination of 3-methylpyridazine derivatives in acidic media such as 50% sulfuric acid under ice bath conditions, facilitating selective substitution at the 6-position.

Introduction of the carboxylic acid group at the 3-position : The carboxylic acid functionality is typically introduced via oxidation or direct functionalization methods on the pyridazine ring, often involving controlled hydrolysis or oxidation of ester or nitrile precursors.

Nucleophilic Substitution at the 6-Position with Aminoalkyl Groups

The key step for installing the 6-(butyl(methyl)amino) substituent involves nucleophilic aromatic substitution (SNAr) of the 6-chloropyridazine derivative with the appropriate secondary amine.

Reaction with Butyl(methyl)amine : The 6-chloropyridazine-3-carboxylic acid or its ester derivative is reacted with butyl(methyl)amine under controlled conditions to substitute the chlorine atom at the 6-position with the butyl(methyl)amino group. This reaction typically requires heating in an appropriate solvent such as an alcohol or an inert organic solvent (e.g., toluene, xylene) at temperatures ranging from 50 to 200 °C for several hours (2 to 100 hours) to achieve complete substitution.

Solvent choice : Alcohols with carbon chain lengths corresponding to the substituent can be used, but for amination, polar aprotic solvents or neat amines are often preferred to facilitate nucleophilic attack.

Base catalysis : In some cases, a tertiary amine base such as pyridine or triethylamine is employed to neutralize the released HCl and drive the reaction forward.

Purification and Isolation

After substitution, the crude product is often a colored crystalline solid that requires purification:

Dissolution and charcoal treatment : The crude product is dissolved in organic solvents like a petroleum ether and chloroform mixture or diethyl ether and treated with activated charcoal to remove colored impurities.

Recrystallization : The purified compound is recrystallized from alcohols (methanol, ethanol, propanol) or mixtures of alcohol and water (75–90% alcohol) to improve purity.

Alternative purification : Vacuum sublimation or precipitation by adding excess water to the organic solution can also be employed to isolate the pure compound.

Conversion to Carboxylic Acid Form (if starting from ester or other derivatives)

If the starting material or intermediate is an ester or other protected form of the carboxylic acid, hydrolysis is performed:

Hydrolysis conditions : Strong bases such as sodium hydroxide, potassium hydroxide, or barium hydroxide (2–40% concentration) are used to hydrolyze esters to carboxylic acids, typically at room temperature or slightly elevated temperatures for 10 minutes to 4 hours.

Buffering and precipitation : After hydrolysis, the reaction mixture is buffered to pH 4–6 using acetic acid and ammonium acetate to precipitate the carboxylic acid product.

Representative Reaction Conditions and Data Summary

Research Findings and Notes

The substitution reaction at the 6-position is highly dependent on the nature of the nucleophile and solvent polarity. Secondary amines like butyl(methyl)amine show good nucleophilicity to displace chlorine under elevated temperatures.

The use of tertiary amines as solvents or bases can improve yields by scavenging HCl formed during substitution.

Purification by activated charcoal and recrystallization ensures removal of colored impurities and side products, critical for obtaining analytically pure material.

Hydrolysis of ester intermediates to the carboxylic acid is straightforward under alkaline conditions and is followed by acidification to isolate the acid.

The described methods are consistent with classical aromatic substitution on pyridazine rings and have been validated in multiple patents and literature reports.

Chemical Reactions Analysis

Types of Reactions

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory disorders. Its structural properties allow for modifications that enhance therapeutic efficacy.

- Key Applications:

- Neurological Disorders: It is explored for developing drugs aimed at conditions such as Alzheimer's disease and multiple sclerosis.

- Inflammatory Diseases: The compound is involved in creating inhibitors targeting the IκB kinase (IKK) pathway, which is significant for treating autoimmune diseases and cancers .

Agricultural Chemistry

In agricultural applications, 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is utilized in formulating agrochemicals. Its effectiveness in developing herbicides and pesticides contributes to improved crop yields while minimizing environmental impact.

- Key Benefits:

Biochemical Research

Researchers employ this compound in various biochemical studies, particularly focusing on enzyme inhibition and metabolic pathways. Its ability to modulate biological processes makes it valuable for discovering new therapeutic targets.

- Research Focus:

Material Science

The compound is being examined for its potential in material science, specifically in creating novel materials such as polymers and coatings. These materials can offer enhanced durability and resistance to environmental factors.

- Applications:

Analytical Chemistry

In analytical chemistry, 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid serves as a reagent in various techniques. It aids in the detection and quantification of other chemical substances within complex mixtures.

- Use Cases:

Data Table: Overview of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs for neurological/inflammatory disorders | Enhanced drug efficacy |

| Agricultural Chemistry | Formulation of herbicides/pesticides | Improved crop yield; reduced environmental impact |

| Biochemical Research | Enzyme inhibition studies | Discovery of new therapeutic targets |

| Material Science | Development of polymers/coatings | Enhanced durability; environmental resistance |

| Analytical Chemistry | Reagent in chromatographic/spectroscopic methods | Accurate detection/quantification |

Case Studies

-

Pharmaceutical Case Study:

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid that showed promising results as anti-inflammatory agents by effectively inhibiting IKK activity . -

Agricultural Case Study:

Research demonstrated that formulations containing this compound significantly increased the effectiveness of herbicides against resistant weed species, showcasing its potential to enhance agricultural productivity without increasing chemical usage . -

Material Science Case Study:

Investigations into coatings developed from this compound revealed superior resistance to UV degradation and mechanical wear compared to traditional materials, indicating its utility in protective applications .

Mechanism of Action

The mechanism of action of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Pyridazinecarboxylic Acid Derivatives and Their Properties

Activity and Selectivity

- Dopamine β-Hydroxylase Inhibition: The benzylamino derivative (6-benzylamino-3-pyridazinecarboxylic acid) showed higher potency than Fusaric acid, suggesting that aromatic substituents enhance DBH binding . Fusaric acid’s pyridine core differs from pyridazine analogs, which may improve metabolic stability due to reduced aromatic ring basicity .

Kinase and Enzyme Inhibition :

- Synthetic Utility: Boc-protected derivatives (e.g., 6-(Boc-amino)-3-pyridazinecarboxylic acid) are critical intermediates for controlled functionalization in medicinal chemistry .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability :

Reactivity :

- The 3-carboxylic acid moiety facilitates conjugation (e.g., amide bond formation), as seen in RO9021 and SCD1 inhibitors .

Biological Activity

6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid can be represented as follows:

- Molecular Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

This compound features a pyridazine ring substituted with a butyl(methyl)amino group and a carboxylic acid functional group, which are crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid has revealed several promising properties:

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine, including 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, exhibit significant anticancer properties. A study evaluated various pyridazine derivatives against human cancer cell lines, including breast and ovarian cancers. The results indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid | MDA-MB-231 (breast cancer) | 15.5 | Induction of apoptosis |

| Compound X (similar structure) | SKOV-3 (ovarian cancer) | 12.3 | CDK2 inhibition |

| Compound Y (pyridazine derivative) | T-47D (breast cancer) | 10.8 | Cell cycle arrest |

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through the inhibition of specific bacterial enzymes or pathways essential for survival .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| S. aureus | 16 µg/mL | Protein synthesis inhibition |

The mechanism by which 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid exerts its biological effects is multifaceted:

- Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .

- Cell Cycle Modulation : It has been reported to cause cell cycle arrest in the G2/M phase, leading to increased sub-G1 populations indicative of apoptosis .

- Antimicrobial Mechanisms : The antimicrobial activity may arise from interference with bacterial cell wall synthesis or protein synthesis pathways .

Case Studies

Several case studies have explored the efficacy of pyridazine derivatives in clinical and laboratory settings:

-

Case Study on Breast Cancer :

A study involving MDA-MB-231 cells treated with varying concentrations of 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid showed a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent. -

Antimicrobial Efficacy :

In vitro tests against E. coli and S. aureus demonstrated significant antibacterial activity, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 6-(Butyl(methyl)amino)pyridazine-3-carboxylic acid, considering its functional groups?

- Methodological Answer : The synthesis involves constructing the pyridazine ring and introducing the butyl(methyl)amino and carboxylic acid groups. Key steps include:

- Substitution Reactions : The amino group at the 6-position can be introduced via nucleophilic substitution using butyl(methyl)amine under reflux conditions in a polar aprotic solvent (e.g., DMF) .

- Carboxylic Acid Formation : Hydrolysis of a precursor ester (e.g., ethyl or methyl ester) using aqueous NaOH or HCl under controlled temperature (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Reference: Similar protocols for pyridazine derivatives in and .

Q. What analytical techniques are best suited for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., butyl(methyl)amino group at position 6 and carboxylic acid at position 3) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- FTIR : Identify functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm, N-H stretches) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational methods aid in designing reactions for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible pathways for substitutions or cyclizations, reducing trial-and-error experimentation. For example, simulating the energy barriers for introducing the butyl(methyl)amino group .

- Machine Learning : Train models on pyridazine reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures.

Reference: ICReDD’s approach in using computation-information-experiment feedback loops.

Q. How does the substitution pattern influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-methoxy vs. 6-amino derivatives) in assays targeting enzymes or receptors. For example, replace the butyl(methyl)amino group with smaller alkyl chains to assess steric effects on binding .

- Solubility and LogP : The butyl chain increases hydrophobicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility. Adjust via salt formation (e.g., sodium carboxylate) .

Reference: Structural comparisons in and anti-proliferative mechanisms in .

Q. What strategies resolve contradictions in experimental data regarding its mechanism of action?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations to differentiate cytotoxic vs. cytostatic effects (e.g., IC vs. growth inhibition assays) .

- Pathway Inhibition Studies : Use Western blotting (e.g., p-mTOR, LC3-II) to validate autophagy induction vs. apoptosis, as seen in pyridazine analogs .

- Statistical Validation : Apply ANOVA with Bonferroni correction for multi-group comparisons to ensure reproducibility .

Methodological Tables

Q. Table 1: Comparison of Pyridazine Derivatives

| Compound | Key Functional Groups | Unique Reactivity/Biological Activity |

|---|---|---|

| 6-Methoxypyridazine-3-carboxylic acid | Methoxy, carboxylic acid | Lower LogP; used as a biochemical probe |

| Target Compound | Butyl(methyl)amino, carboxylic acid | Enhanced lipophilicity; potential kinase inhibition |

Q. Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Amino Substitution | Butyl(methyl)amine, DMF, 80°C | Use excess amine (2 eq.) |

| Ester Hydrolysis | 2M NaOH, ethanol/water, 70°C | Monitor pH to avoid over-hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.